molecular formula C12H15NO2S B1395095 1-Isopropyl-1-tosylmethyl isocyanide CAS No. 58379-84-3

1-Isopropyl-1-tosylmethyl isocyanide

Cat. No. B1395095
CAS RN: 58379-84-3
M. Wt: 237.32 g/mol
InChI Key: WOCSEJYLWXXSCQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1-tosylmethyl isocyanide, also known as ITMI, is a nitrogen-based organic compound that belongs to the class of isocyanides. It has a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol . The IUPAC name for this compound is 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene .


Synthesis Analysis

The synthesis of 1-Isopropyl-1-tosylmethyl isocyanide involves the reaction of tosylmethyl isocyanide with 2-Bromopropane . The reaction conditions include the use of potassium carbonate and 1-n-butyl-3-methylimidazolim bromide at 20 degrees Celsius for 24 hours .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1-tosylmethyl isocyanide can be represented by the InChI string: InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3 . The Canonical SMILES representation is: CC1=CC=C(C=C1)S(=O)(=O)C(C©C)[N+]#[C-] .


Physical And Chemical Properties Analysis

1-Isopropyl-1-tosylmethyl isocyanide is a yellow solid . It has a molecular weight of 237.32 g/mol . The compound has a topological polar surface area of 46.9 Ų and a complexity of 364 . It has 3 rotatable bonds . The compound has no hydrogen bond donors but has 3 hydrogen bond acceptors .

Scientific Research Applications

Conversion of Aldehydes to Nitriles

1-Isopropyl-1-tosylmethyl isocyanide has been used in the one-step conversion of ketones to nitriles, a process that introduces an additional carbon atom. This reaction has been primarily applied to ketones, demonstrating its utility in organic synthesis (Leusen & Oomkes, 1980).

Synthesis of 1-Trifluoromethylisoquinolines

The compound is employed in the preparation of various 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives. This method, which uses a radical cascade approach, has been successfully applied in the total synthesis of CF3-mansouramycin B, demonstrating its versatility in creating complex organic structures (Wang & Studer, 2017).

Novel Paradigms in Organic Synthesis

Tosylmethyl isocyanide, an α-acidic isocyanide, has emerged as a privileged reagent in constructing biologically relevant scaffolds. It has been used in creating fused heterocycles like pyrroles, benzimidazoles, and quinolines, as well as in synthesizing natural products like variolin B and porphobilinogen. The wide range of reaction strategies reported, such as Michael additions and cycloadditions, underscore its importance in modern organic synthesis (Kaur, Wadhwa, & Sharma, 2015).

Synthesis of 1-Isocyano-1-tosylalkenes

1-Isopropyl-1-tosylmethyl isocyanide has been used in an improved method for synthesizing 1-isocyano-1-tosylalkenes, involving reactions with various aldehydes. This method showcases the compound's ability to facilitate complex organic reactions, contributing to the diversity of synthetic strategies in chemistry (Leusen & Wildeman, 2010).

Metal-Catalyzed C-H Functionalization

The broad range of applications of isocyanides in multicomponent reactions, including those involving tosylmethyl isocyanide derivatives, has been expanded through recent advances in metal catalysis. This includes C-H bond activation, which allows for direct functionalization under mild conditions, further highlighting the compound's significance in creating complex organic structures and its potential in drug discovery and materials science (Song & Xu, 2017).

Safety And Hazards

1-Isopropyl-1-tosylmethyl isocyanide may cause eye and skin irritation. It is toxic if swallowed or inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSEJYLWXXSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695820
Record name 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1-tosylmethyl isocyanide

CAS RN

58379-84-3
Record name 1-[(1-Isocyano-2-methylpropyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58379-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution toluenesulfonylmethyl isocyanide (53 mg, 0.271 mmol) in DMSO (0.27 mL) and diethyl ether (0.27 mL) at room temperature was added NaH (60% suspension in oil, 21.71 mg, 0.543 mmol) in one portion as a solid. The resulting mixture was stirred for 20 min at room temperature after which time 2-bromopropene (0.038 mL, 0.407 mmol) was added and the reaction was stirred at for 1 h and then quenched by addition of water (8 mL) and extracted with EtOAc (8 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting crude material was purified by column chromatography (SiO2, 0-30% EtOAc/Heptane) to afford 1-((l-isocyano-2-methylpropyl)sulfonyl)-4-methylbenzene (41 mg, 0.173 mmol, 64% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.87 (d, J=7.1 Hz, 2H), 7.42 (d, J=7.1 Hz, 2H), 4.34 (s, 1H), 2.74 (s, 1H), 2.48 (s, 3H), 1.19 (dd, J=19.1, 6.6 Hz, 6H).
Name
toluenesulfonylmethyl isocyanide
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
21.71 mg
Type
reactant
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-1-tosylmethyl isocyanide
Reactant of Route 2
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Reactant of Route 3
1-Isopropyl-1-tosylmethyl isocyanide
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Isopropyl-1-tosylmethyl isocyanide

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